Dihydroxy Oxaliplatin-Pt(IV)
CAS No.: 111321-67-6
Cat. No.: VC0125288
Molecular Formula: C8H14N2O6Pt-6
Molecular Weight: 429.292
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111321-67-6 |
---|---|
Molecular Formula | C8H14N2O6Pt-6 |
Molecular Weight | 429.292 |
IUPAC Name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide |
Standard InChI | InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1 |
Standard InChI Key | GHRWEMBJSYSPTQ-NDSUJOINSA-J |
SMILES | C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] |
Introduction
Chemical Structure and Properties
Dihydroxy Oxaliplatin-Pt(IV), also known as Ormaplatin, Tetraplatin, or NSC 363812, is a stable platinum(IV) analog characterized by the following properties:
Property | Value |
---|---|
CAS Number | 111321-67-6 |
Molecular Formula | C8H16N2O6Pt |
Molecular Weight | 431.30 |
Stereochemistry | ABSOLUTE |
Additional Stereochemistry | Yes |
Defined Stereocenters | 2/2 |
Charge | 0 |
Stereo Comments | SQUARE PLANAR, CIS- |
The chemical structure features a platinum(IV) center coordinated with two hydroxyl groups in the axial positions, while the equatorial plane contains a 1,2-diaminocyclohexane ligand and an oxalate group. This structure is represented by the SMILES notation: [OH-].[OH-].[Pt+4].[O-]C(=O)C([O-])=O.N[C@@H]1CCCC[C@H]1N .
The compound possesses the InChI identifier: InChI=1S/C6H14N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);2*1H2;/q;;;;+4/p-4/t5-,6-;;;;/m1..../s1 .
Synthesis Methods
Several methods have been reported for the synthesis of Dihydroxy Oxaliplatin-Pt(IV):
Hydrolysis Method
One straightforward approach involves hydrolyzing oxaliplatin in aqueous sodium hydroxide at 70°C, which forms the dihydrated oxaliplatin complex in less than 1 hour . This method provides a relatively simple process for obtaining the compound for research purposes.
Oxidation Method
Dihydroxy Oxaliplatin-Pt(IV) can also be synthesized through the oxidation of oxaliplatin, a platinum(II) compound, to its platinum(IV) form. This typically involves using oxidizing agents such as hydrogen peroxide under controlled conditions.
Methanesulfonic Acid Method
Another synthesis approach involves treating cis, trans, cis-[PtCl2(OH)2(1R,2R-DACH)] with methanesulfonic acid in water. Since the dihydroxy intermediates are largely insoluble in water, the progress of the reaction can be monitored visually by observing the conversion of the reaction mixture from a suspension to a homogenous solution .
Mechanism of Action
Dihydroxy Oxaliplatin-Pt(IV) functions as a prodrug, requiring activation through reduction to its active platinum(II) form before exerting cytotoxic effects.
DNA Interaction
Once activated, Dihydroxy Oxaliplatin-Pt(IV) alkylates DNA, forming both inter- and intra-strand platinum-DNA crosslinks. These crosslinks primarily form between the N7 positions of adjacent guanines (GG), adjacent adenine-guanines (AG), and guanines separated by an intervening nucleotide (GNG) .
Cellular Effects
The DNA crosslinking results in:
-
Inhibition of DNA replication
-
Disruption of transcription processes
Reduction Process
The platinum(IV) center must undergo reduction to platinum(II) within the cellular environment, typically by endogenous reducing agents such as glutathione or ascorbate. This reduction process is an essential step in the activation pathway and can occur rapidly in tumor cells, with studies showing complete reduction and release of active oxaliplatin within 5 minutes under certain conditions .
Pharmacokinetics and Cellular Uptake
The pharmacokinetic profile of Dihydroxy Oxaliplatin-Pt(IV) differs significantly from its parent compound oxaliplatin, offering potential advantages for therapeutic applications.
Maximum Plasma Concentration
Data from clinical studies show the following Cmax values:
Dose | Cmax Value | Population |
---|---|---|
78 mg/m² (IV) | 0.576 mg/L | Adult humans (unhealthy) |
98 mg/m² (IV) | 0.78 mg/L | Adult humans (unhealthy) |
The analyte measured was platinum(IV) ion in plasma .
Cellular Uptake
Comparative studies of platinum uptake in cancer cells show superior cellular accumulation for platinum(IV) compounds compared to cisplatin. The following table demonstrates cellular uptake data from research presented in search result :
Complex | Cellular Uptake (ng Pt/10^6 cells) | Log P Value |
---|---|---|
Complex 1 | 4.4 ± 0.5 (0.1 μM/24h) | -1.7 ± 0.2 |
Complex 4 | 3.9 ± 0.3 (0.1 μM/24h) | -1.4 ± 0.1 |
Cisplatin | 0.3 ± 0.1 (0.1 μM/24h) | -2.3 ± 0.3 |
The data demonstrates that lipophilicity (represented by Log P values) correlates with cellular uptake, with platinum(IV) complexes showing significantly higher uptake than cisplatin .
Stability Profiles
A significant advantage of Dihydroxy Oxaliplatin-Pt(IV) is its stability in physiological conditions. Studies with novel platinum(IV) prodrug nanoparticles demonstrated:
-
Extreme stability in whole blood or plasma
-
Rapid activation within tumor cells
-
Extended half-life compared to free oxaliplatin solution (3.28 ± 0.28 h versus 0.16 ± 0.07 h)
-
Dramatically increased AUC values (1994 ± 117 h·μg/mL versus 2.03 ± 0.55 h·μg/mL)
This improved stability profile contributes to longer circulation times in vivo and potentially improved therapeutic efficacy.
Biological Activity and Cytotoxicity
Dihydroxy Oxaliplatin-Pt(IV) has demonstrated significant antitumor activity in various experimental models.
In Vitro Cytotoxicity
Studies have shown that Dihydroxy Oxaliplatin-Pt(IV) exhibits superior cytotoxicity compared to traditional platinum agents. In one study, the dihydrated oxaliplatin complex was found to be considerably more toxic in the non-small cell lung cancer cell line A549 than both oxaliplatin and cisplatin .
Research comparing IC50 values (the concentration causing death in 50% of cells) across different cancer cell lines has demonstrated the potent activity of platinum(IV) compounds. The following table from research in search result shows comparative IC50 values:
Compound | HeLa | A2780 | MCF-7 | HCT116 | MRC-5 | Selectivity Index |
---|---|---|---|---|---|---|
Complex 4 | 0.31 ± 0.08 | 0.29 ± 0.04 | 0.33 ± 0.05 | 0.18 ± 0.05 | 0.32 ± 0.08 | 2.6 |
Cisplatin | 15 ± 3 | 22 ± 2 | 14 ± 3 | 8 ± 1 | 7.3 ± 0.9 | 0.8 |
The data indicates that certain platinum(IV) complexes achieve significantly lower IC50 values (indicating higher potency) than cisplatin across multiple cancer cell lines .
Mechanism of Enhanced Activity
The enhanced cytotoxicity of Dihydroxy Oxaliplatin-Pt(IV) may be attributed to several factors:
-
Increased cellular uptake due to higher lipophilicity
-
Formation of distinct DNA adducts that are processed differently than those formed by cisplatin
-
Possible circumvention of resistance mechanisms associated with platinum(II) compounds
-
Release of active platinum(II) species directly within tumor cells
Clinical Development and Challenges
Despite promising preclinical results, the clinical development of Dihydroxy Oxaliplatin-Pt(IV) has faced significant challenges.
Clinical Trials
Phase I clinical trials of Ormaplatin revealed severe limitations that ultimately led to the termination of further clinical development:
These adverse effects proved to be dose-limiting factors that prevented progression to later-stage clinical trials.
Neurotoxicity Mechanisms
The neurotoxicity observed with Dihydroxy Oxaliplatin-Pt(IV) may be related to:
-
Platinum accumulation in peripheral nerves
-
Interference with cellular repair mechanisms
-
Possible mitochondrial damage in neuronal cells
Understanding these mechanisms is crucial for developing strategies to mitigate neurotoxicity in future platinum(IV) compounds.
Recent Advances and Future Directions
Despite the clinical limitations of Dihydroxy Oxaliplatin-Pt(IV), ongoing research continues to explore innovative approaches to harness its therapeutic potential.
Nanoparticle Delivery Systems
Recent advances in nanoparticle drug delivery systems have shown promise for improving the therapeutic profile of platinum(IV) compounds:
-
Self-assembled micellar nanoparticles demonstrated improved pharmacokinetics
-
PEG-OXA nanoparticles remained stable in blood while rapidly releasing active oxaliplatin within tumor cells
-
Nanoparticle formulations showed dramatically improved tumor growth inhibition compared to free oxaliplatin
Photoactivatable Platinum(IV) Prodrugs
An exciting area of research involves photoactivatable platinum(IV) prodrugs that can be selectively activated at tumor sites using light:
-
Phorbiplatin [Pt(IV)(DACH)(PPA)(OH)(ox)] showed promising selectivity with red light activation at 660 nm
-
Photoactivation resulted in 1786-fold higher cytotoxicity compared to oxaliplatin
-
This approach combines targeted drug delivery with reduced systemic toxicity
Multi-Action Platinum(IV) Derivatives
Novel multi-action platinum(IV) derivatives that combine the cytotoxic properties of platinum with other therapeutic modalities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume